2-tert-butyl-N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide 2-tert-butyl-N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 2549021-28-3
VCID: VC11829604
InChI: InChI=1S/C18H19ClN4O2/c1-18(2,3)15-10-23-16(21-15)8-6-13(22-23)17(24)20-11-5-7-14(25-4)12(19)9-11/h5-10H,1-4H3,(H,20,24)
SMILES: CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl
Molecular Formula: C18H19ClN4O2
Molecular Weight: 358.8 g/mol

2-tert-butyl-N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

CAS No.: 2549021-28-3

Cat. No.: VC11829604

Molecular Formula: C18H19ClN4O2

Molecular Weight: 358.8 g/mol

* For research use only. Not for human or veterinary use.

2-tert-butyl-N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide - 2549021-28-3

Specification

CAS No. 2549021-28-3
Molecular Formula C18H19ClN4O2
Molecular Weight 358.8 g/mol
IUPAC Name 2-tert-butyl-N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Standard InChI InChI=1S/C18H19ClN4O2/c1-18(2,3)15-10-23-16(21-15)8-6-13(22-23)17(24)20-11-5-7-14(25-4)12(19)9-11/h5-10H,1-4H3,(H,20,24)
Standard InChI Key OFXHBBYVLZHNIL-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl
Canonical SMILES CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound features an imidazo[1,2-b]pyridazine core, a fused bicyclic system combining imidazole and pyridazine rings. Key substituents include:

  • A tert-butyl group at position 2, enhancing lipophilicity and steric bulk, which may improve metabolic stability and target binding.

  • A carboxamide group at position 6, linked to a 3-chloro-4-methoxyphenyl moiety. The chloro and methoxy groups introduce electronic effects, potentially influencing hydrogen bonding and π-π interactions with biological targets .

Table 1: Molecular Properties

PropertyValue
CAS Number2549021-28-3
Molecular FormulaC₁₈H₁₉ClN₄O₂
Molecular Weight358.8 g/mol
IUPAC Name2-tert-butyl-N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
SMILESCC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl

The tert-butyl group’s electron-donating nature and the aryl carboxamide’s polarity create a balanced hydrophobicity profile, critical for membrane permeability in drug candidates .

Synthetic Methodologies

Key Reaction Pathways

Synthesis typically involves a multi-step approach:

  • Core Formation: Condensation of α-bromoketones with 3-aminopyridazines yields the imidazo[1,2-b]pyridazine backbone .

  • Carboxamide Introduction: Coupling the carboxylic acid derivative at position 6 with 3-chloro-4-methoxyaniline via peptide coupling reagents (e.g., HATU or EDCI).

  • Functionalization: tert-Butyl groups are introduced through nucleophilic substitution or Friedel-Crafts alkylation .

Table 2: Synthetic Intermediates and Yields

StepIntermediateYield (%)
1Imidazo[1,2-b]pyridazine-6-carboxylic acid75–85
23-Chloro-4-methoxyaniline>90
3Final coupling product60–70

Recent optimizations in microwave-assisted synthesis have reduced reaction times from 12 hours to 2–3 hours while maintaining yields above 65% .

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, imidazole-H), 7.89–7.30 (m, 4H, aryl-H), 3.88 (s, 3H, OCH₃), 1.55 (s, 9H, tert-butyl) .

  • LCMS: [M+H]⁺ at m/z 359.1, consistent with the molecular formula C₁₈H₁₉ClN₄O₂.

Biological Activity and Mechanisms

Neurological Applications

Derivatives with similar carboxamide substituents show affinity for β-amyloid plaques (Kᵢ = 11 nM), suggesting potential in Alzheimer’s disease imaging . Molecular docking studies indicate interactions with amyloid’s hydrophobic pockets via the tert-butyl and chloro groups .

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacement: Swapping the methoxy group with ethoxy or hydroxyl improves metabolic stability.

  • Prodrug Design: Esterification of the carboxamide enhances oral bioavailability in rodent models .

Preclinical Challenges

  • CYP450 Inhibition: The tert-butyl group may inhibit CYP3A4, necessitating structural tweaks to reduce off-target effects.

  • Toxicity Profiles: Preliminary assays show IC₅₀ > 50 μM in HEK293 cells, indicating low cytotoxicity .

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